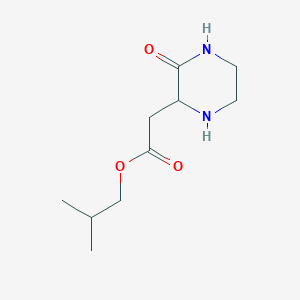
Isobutyl 2-(3-oxo-2-piperazinyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 2-(3-oxo-2-piperazinyl)acetate is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H18N2O3/c1-7(2)6-15-9(13)5-8-10(14)12-4-3-11-8/h7-8,11H,3-6H2,1-2H3,(H,12,14) . This code provides a specific description of the molecule’s structure.
Scientific Research Applications
Environmental Fate and Aquatic Effects
Research has examined environmental fate and aquatic effects data for a series of chemicals, including C4 compounds like butyl acetate and isobutyl alcohol, which share structural similarities with Isobutyl 2-(3-oxo-2-piperazinyl)acetate. These studies find that such compounds are generally low concern for fish, invertebrates, algae, and microorganisms due to their rapid biodegradation in soil and water, and negligible threat to aquatic life (C. Staples, 2001).
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives are of great significance in drug design, showing a broad spectrum of therapeutic uses across antipsychotic, anticancer, anti-inflammatory, and other domains. Modification to the piperazine nucleus, such as seen in this compound, can significantly affect medicinal potential. This highlights the molecule's relevance in pharmaceutical research for developing new treatments (A. Rathi et al., 2016).
Microbial Production of Volatile Fatty Acids
Research into microbial production of volatile fatty acids (VFAs) emphasizes the potential of microbially produced VFAs as sustainable alternatives to petroleum-based chemicals. This includes compounds related to this compound, which could be synthesized from VFAs using microbial routes. Challenges remain in understanding biosynthesis pathways, indicating an area ripe for further exploration (S. Bhatia & Yung-Hun Yang, 2017).
Nanofiltration Membranes Development
Piperazine-based nanofiltration (NF) membranes, featuring crumpled polyamide layers, are gaining attention for environmental applications, including water treatment. These NF membranes, utilizing piperazine as a building block, demonstrate enhanced membrane separation performance. This area of research could have implications for the use of this compound in materials science (Senlin Shao et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-methylpropyl 2-(3-oxopiperazin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(2)6-15-9(13)5-8-10(14)12-4-3-11-8/h7-8,11H,3-6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROIIRIOIQDJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC1C(=O)NCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide](/img/structure/B2579743.png)
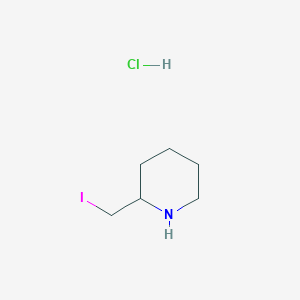
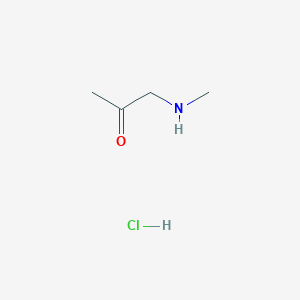


![2-((2-(Tert-butoxycarbonyl)-6,6-dioxido-6-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid](/img/structure/B2579749.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/no-structure.png)
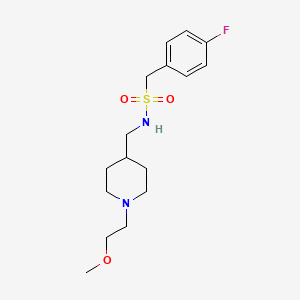
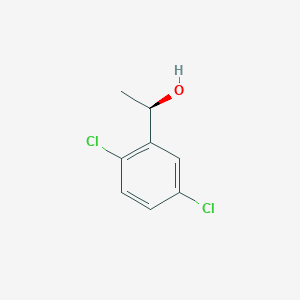
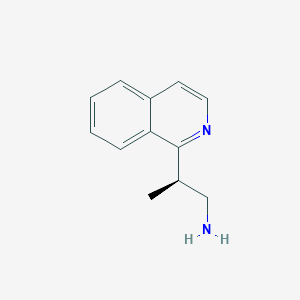
![1'-Isopropyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2579761.png)

![{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid](/img/structure/B2579765.png)